SU11657 was developed by Sugen Inc. (now part of the pharmaceutical company, Eli Lilly and Company) as part of a series of compounds aimed at targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. The compound is classified under the category of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes known as tyrosine kinases involved in the regulation of cellular processes such as growth, differentiation, and metabolism.
The synthesis of SU11657 involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of a core structure through a series of reactions involving coupling agents and protecting groups to ensure selectivity during synthesis.
The detailed synthetic route can be optimized based on yield, purity, and scalability for further applications.
The molecular formula for SU11657 is , with a molecular weight of approximately 320.39 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
SU11657 undergoes various chemical reactions that can be utilized in medicinal chemistry:
SU11657 exerts its pharmacological effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.
SU11657 has been investigated for various applications in scientific research:
FLT3 internal tandem duplication (ITD) mutations occur in approximately 30% of acute myeloid leukemia (AML) cases and confer poor prognosis due to constitutive activation of this receptor tyrosine kinase, which promotes uncontrolled blast cell proliferation and survival. SU11657 demonstrated significant efficacy in overcoming chemotherapy resistance in FLT3-mutated AML models. In a pivotal study using a murine model of acute promyelocytic leukemia (APL) with activated FLT3, SU11657 monotherapy increased median survival from 42 days (untreated controls) to 55 days (P=0.01). Notably, while doxorubicin monotherapy alone showed no significant survival benefit (45 days) compared to controls, the combination of SU11657 with doxorubicin extended median survival to 62 days (P=0.003 versus controls; P=0.02 versus SU11657 alone), demonstrating synergistic activity [1] [4].
Histopathological analysis revealed that combination therapy induced substantial clearance of leukemic cells in the liver, increased tangible body macrophages and apoptotic cells in the spleen, and produced marked changes in bone marrow cellular morphology (chromatin condensation, decreased nuclear-cytoplasmic ratios) [1]. These findings indicate that SU11657 sensitizes FLT3-mutated leukemic cells to anthracycline-induced apoptosis and partial differentiation, overcoming intrinsic resistance. Importantly, this effect was mutation-specific, as mice with PR leukemia lacking FLT3 mutations showed no significant survival improvement with any treatment regimen [1] [4]. This specificity underscores the precision of SU11657's mechanism and validates FLT3 as a therapeutic target in molecularly defined AML subsets.
Table 1: Survival Outcomes in FLT3-ITD Leukemic Mice with Various Treatments
Treatment Group | Median Survival (Days) | Significance vs Control | Significance vs SU11657 Alone |
---|---|---|---|
Untreated Controls | 42 | N/A | N/A |
Doxorubicin Alone | 45 | P=NS | N/A |
SU11657 Alone | 55 | P=0.01 | N/A |
SU11657 + Doxorubicin | 62 | P=0.003 | P=0.02 |
Beyond its FLT3 inhibitory properties, SU11657 exhibits potent activity against multiple pro-angiogenic and oncogenic receptors. Its primary targets include VEGFR1, VEGFR2, PDGFRβ, and KIT—kinases critically involved in tumor angiogenesis, stromal support, and cellular proliferation [3]. This broad-spectrum inhibition profile enables SU11657 to simultaneously disrupt autocrine and paracrine signaling within the tumor microenvironment, contributing to its efficacy across diverse cancer models.
In neuroblastoma xenograft models, SU11657 administration (40 mg/kg/day orally) demonstrated striking anti-tumor and anti-angiogenic effects. Growth inhibition reached 90% in SK-N-AS cells, 93.8% in MYCN-amplified IMR-32 cells, and 88% in SH-SY5Y cells. Angiogenesis analysis revealed vessel volume reductions of 63–96% across these models, accompanied by decreased expression of VEGFR-2, PDGFR-β, and c-KIT receptors in tumor tissues [3]. This antiangiogenic potency was further exploited in meningioma research, where SU11657 significantly enhanced the radiosensitivity of primary human meningioma cells. When combined with radiation (6-MV photons, 0-10 Gy), SU11657 produced greater reductions in clonogenic survival in atypical meningiomas compared to benign subtypes, suggesting heightened dependency on PDGFR/VEGFR signaling pathways in aggressive histologies [2] [5].
Notably, SU11657's multi-targeted approach showed therapeutic potential beyond oncology. In radiation-induced pulmonary fibrosis models, SU11657 treatment reduced lung density (a fibrosis indicator) by approximately 50% (P<0.05) and significantly prolonged median survival from 19 to ~30 weeks (P<0.01) [3]. This effect highlights the compound's ability to modulate PDGFR-driven fibrotic processes and demonstrates the broader applicability of RTK inhibition in non-malignant pathologies.
Table 2: SU11657 Target Receptors and Functional Consequences
Target Receptor | Primary Cellular Function | Therapeutic Consequence of Inhibition | Experimental Evidence |
---|---|---|---|
FLT3 | Hematopoietic cell survival | Reduced leukemic blast proliferation | 55-day survival in AML models [1] |
VEGFR1/2 | Angiogenesis | Reduced tumor vasculature | 63-96% vessel reduction [3] |
PDGFRβ | Stromal support | Enhanced radiation sensitivity | Radiosensitization in meningioma [2] [5] |
c-KIT | Progenitor cell proliferation | Tumor growth inhibition | Neuroblastoma growth inhibition [3] |
SU11657 emerged in the early 2000s as part of a concerted effort to develop multi-kinase inhibitors with improved efficacy profiles over single-target agents. Structurally, it is an analogue of sunitinib (SU11248), sharing similar target specificity but developed primarily as a research tool rather than a clinical candidate [3]. Its historical significance lies in providing critical proof-of-concept data for multi-targeted kinase inhibition in diverse malignancies and treatment resistance scenarios.
In hematologic malignancies, SU11657 helped establish the therapeutic principle that FLT3 inhibition could overcome anthracycline resistance in AML. Its efficacy in the APL-FLT3 model provided the rationale for clinical investigation of related inhibitors [1] [4]. Similarly, in solid tumors, SU11657 demonstrated that simultaneous blockade of VEGF and PDGF signaling could potently inhibit angiogenesis in neuroblastoma xenografts, reducing vessel parameters across all measured dimensions (number, length, volume, surface area) [3]. This work conceptually supported the later development of combination anti-angiogenic strategies.
Perhaps most significantly, SU11657 contributed to the paradigm of targeted therapy-radiation interactions. Studies in meningioma established that RTK inhibition could enhance radiosensitivity, particularly in atypical histologies [2] [5]. This finding expanded the potential application of kinase inhibitors beyond standalone therapy to roles as radiation sensitizers—an approach now clinically validated with other agents. Furthermore, its efficacy in mitigating radiation-induced pulmonary fibrosis revealed the dual potential of such molecules to both enhance therapeutic efficacy and reduce treatment-related toxicity [3].
While SU11657 itself did not transition to clinical use, its preclinical studies provided comparative pharmacological benchmarks for subsequent FDA-approved kinase inhibitors. Its balanced inhibition profile influenced structural optimization efforts for compounds with improved pharmacokinetic properties and target selectivity.
Table 3: Key Preclinical Studies Involving SU11657
Cancer Model | Key Findings | Research Impact |
---|---|---|
APL with FLT3-ITD [1] [4] | 48% survival increase with SU11657/doxorubicin vs control | Established FLT3 inhibition as chemo-sensitization strategy |
Neuroblastoma xenografts [3] | 88-93.8% tumor growth inhibition; 63-96% angiogenesis reduction | Validated multi-target anti-angiogenic approach |
Meningioma [2] [5] | Enhanced radiation sensitivity, especially in atypical subtypes | Pioneered RTK inhibitor radiosensitization concept |
Radiation-induced fibrosis [3] | 50% reduction in lung density; 58% increase in survival | Demonstrated application beyond oncology |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7